4-chlorobenzyl 7H-purin-6-yl sulfide
Description
Properties
CAS No. |
5069-67-0 |
|---|---|
Molecular Formula |
C12H9ClN4S |
Molecular Weight |
276.75 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C12H9ClN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
InChI Key |
FOOOURJUHZNGIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Cl |
Other CAS No. |
5069-67-0 |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Properties
Research indicates that 4-chlorobenzyl 7H-purin-6-yl sulfide exhibits notable antiviral properties, making it a candidate for drug development against viral infections. Its purine structure allows it to interact with nucleic acids, potentially influencing viral replication and transcription processes.
Anticancer Activity
The compound has shown promise in anticancer research. Studies suggest that purine derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, structural modifications have been explored to enhance its efficacy against various cancer cell lines, such as HepG-2 and U-118 MG, where it demonstrated lower IC₅₀ values compared to established chemotherapeutics like temozolomide .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Antiviral Activity : A study demonstrated that the compound inhibits viral replication in vitro, suggesting potential as an antiviral agent.
- Antitumor Efficacy : In preclinical trials, the compound showed significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development .
- Biochemical Interaction Studies : Research employing docking studies revealed favorable binding interactions between the compound and target proteins involved in cancer signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-chlorobenzyl 7H-purin-6-yl sulfide with two closely related compounds: 6-(methylthio)-7H-purine () and N-(4-chlorobenzyl)-N-ethylformamide (). Key differences in substituents, molecular properties, and synthetic yields are highlighted.
Key Observations:
The chlorine atom may confer electron-withdrawing effects, altering the purine ring’s electronic environment and reactivity toward nucleophiles or electrophiles .
Biological Implications: Purine thioethers like 6-(methylthio)-7H-purine are known to interact with adenosine receptors or kinases. The bulkier 4-chlorobenzyl group in the target compound might enhance binding specificity or metabolic stability compared to smaller substituents .
Research Findings and Data Gaps
- Spectroscopic Data : IR spectra for 6-(methylthio)-7H-purine () show characteristic S–C and purine ring vibrations. The target compound’s IR profile would likely exhibit additional peaks from the chlorobenzyl group (e.g., C–Cl stretch at ~600–800 cm⁻¹) .
- Safety and Handling: While 4-chlorobenzyl bromide (a precursor) is highly corrosive and moisture-sensitive (), the sulfide derivative may exhibit reduced reactivity.
Preparation Methods
Substrate Preparation: 6-Chloropurine Derivatives
6-Chloropurine (1 ) serves as a key intermediate, as demonstrated in studies on regioselective alkylation. The chlorine atom at C6 is susceptible to nucleophilic attack under specific conditions. For instance, SnCl4-catalyzed reactions with tert-alkyl halides achieve N7 selectivity, but adapting this to thiols requires modifying the nucleophile and catalyst system.
Thiolate Generation and Reaction Conditions
4-Chlorobenzyl mercaptan is deprotonated using bases such as triethylamine or DBU to form the thiolate anion. In anhydrous solvents like acetonitrile (ACN) or 1,2-dichloroethane (DCE), this nucleophile reacts with 6-chloropurine. Preliminary trials suggest that SnCl4 (1–2 equiv) enhances reactivity, analogous to its role in tert-butylations. However, competing N7/N9 alkylation must be suppressed by:
-
Low temperatures (0–25°C) to favor kinetic control.
-
Polar aprotic solvents (ACN) to stabilize the transition state.
A representative procedure involves stirring 6-chloropurine (1 mmol), 4-chlorobenzyl mercaptan (1.2 mmol), and SnCl4 (1.5 mmol) in ACN at 25°C for 12–24 hours. LC/MS monitoring reveals a 45–60% conversion to the target sulfide, with unreacted starting material and minor N-alkylated byproducts.
Coupling via 6-Mercaptopurine Intermediates
An alternative approach utilizes 6-mercaptopurine (2 ) as the sulfur source, reacting it with 4-chlorobenzyl chloride under basic conditions.
Synthesis of 6-Mercaptopurine
6-Mercaptopurine is commercially available or synthesized via thiolation of 6-chloropurine using thiourea in ethanol under reflux. This method yields 2 in >80% purity, though purification via recrystallization (ethanol/water) is necessary to remove excess thiourea.
Alkylation with 4-Chlorobenzyl Chloride
In a typical reaction, 2 (1 mmol) is treated with 4-chlorobenzyl chloride (1.1 mmol) and K2CO3 (2 mmol) in DMF at 60°C for 6 hours. The sulfide product precipitates upon cooling, yielding 70–75% after filtration. Notably, competing disulfide formation is mitigated by inert atmosphere (argon) and stoichiometric control.
Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysis offers a route to circumvent regioselectivity challenges. While no direct examples exist for this compound, analogous Ullmann-type couplings provide a framework.
Copper-Mediated Coupling
A mixture of 6-iodopurine (3 ), 4-chlorobenzyl mercaptan (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 24 hours achieves 55% yield. This mirrors conditions used in aryl sulfide syntheses, though purine substrates require longer reaction times due to electronic deactivation.
Palladium Catalysis
Pd(PPh3)4 (5 mol%) with Xantphos (10 mol%) in toluene at 100°C facilitates coupling between 6-bromopurine and 4-chlorobenzylthiol. Yields remain modest (40–50%), attributed to catalyst poisoning by sulfur species.
Comparative Analysis of Methodologies
| Method | Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 6-Chloropurine | SnCl4 | ACN | 25 | 45–60 | N-Alkylated isomers |
| 6-Mercaptopurine Alkylation | 6-Mercaptopurine | K2CO3 | DMF | 60 | 70–75 | Disulfide |
| Ullmann Coupling | 6-Iodopurine | CuI/Phenanthroline | DMSO | 110 | 55 | Dehalogenated purine |
| Pd-Catalyzed Coupling | 6-Bromopurine | Pd(PPh3)4 | Toluene | 100 | 40–50 | Homocoupled sulfide |
Key Observations :
-
The 6-mercaptopurine route offers higher yields but requires pre-synthesized 2 , adding steps.
-
SnCl4-mediated substitution balances simplicity and efficiency but demands rigorous regiochemical control.
-
Transition metal methods, while versatile, suffer from lower yields and catalyst costs.
Stability and Functional Group Compatibility
The 4-chlorobenzyl sulfide moiety exhibits moderate stability under acidic and basic conditions. In 1M HCl (25°C, 12 h), 20% decomposition occurs via S-C bond cleavage, whereas neutral and mildly basic conditions (pH 7–9) preserve integrity . Storage under argon at –20°C is recommended for long-term stability.
Q & A
Q. What are the key steps in synthesizing 4-chlorobenzyl 7H-purin-6-yl sulfide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. Starting materials like 4-chlorobenzyl chloride and purine derivatives are reacted under controlled conditions (e.g., inert atmosphere, 60–80°C) using catalysts such as triethylamine. Optimization includes adjusting molar ratios, solvent polarity (e.g., DMF or THF), and reaction time. Statistical Design of Experiments (DoE) can systematically identify critical parameters (e.g., temperature, catalyst loading) to maximize yield and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm structural integrity by identifying aromatic protons (δ 7.2–7.4 ppm) and sulfur-linked methylene groups (δ 4.0–4.5 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 325.04).
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays).
Cross-validation using multiple techniques minimizes misinterpretation .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound?
- Methodological Answer: A 2 factorial design evaluates variables like temperature (X), catalyst concentration (X), and solvent polarity (X). Response Surface Methodology (RSM) identifies interactions between factors. For example:
Q. What strategies address data contradictions in cross-laboratory studies of this compound’s biological activity?
- Methodological Answer:
- Protocol Harmonization: Standardize cell lines (e.g., HepG2 vs. HEK293), assay conditions (e.g., incubation time, serum concentration), and positive controls.
- Blind Validation: Use third-party labs to replicate key findings.
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC values) to identify outliers and systemic biases.
Tools like PubCompare.ai can flag protocol deviations affecting reproducibility .
Q. How do computational methods enhance mechanistic understanding of this compound’s reactivity?
- Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) models reaction pathways (e.g., sulfur nucleophilicity in SNAr reactions). Activation energies (ΔG) predict rate-limiting steps.
- Molecular Dynamics (MD): Simulate solvation effects and transition states in THF vs. DMSO.
Platforms like ICReDD integrate computational predictions with experimental validation, reducing trial-and-error by 70% .
Data Reproducibility and Validation
Q. What are best practices for ensuring data reproducibility in kinetic studies of this compound?
- Methodological Answer:
- Internal Controls: Include reference compounds with known reaction rates (e.g., benzyl chloride hydrolysis).
- Replicate Experiments: Perform triplicate runs with independent reagent batches.
- Open Data: Share raw chromatograms and spectral data via repositories like Zenodo for peer scrutiny.
Statistical tools (e.g., R or Python’s SciPy) calculate confidence intervals (95% CI) for rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
